molecular formula C8H7N3O2 B11913772 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

Numéro de catalogue: B11913772
Poids moléculaire: 177.16 g/mol
Clé InChI: JGBABFOQZGMHRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid (CAS 1546150-28-0) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features the pyrrolo[2,1-f][1,2,4]triazine core, a privileged scaffold in targeted therapy due to its versatility in interacting with diverse enzymatic targets . The carboxylic acid functional group at the 7-position provides a versatile handle for synthetic modification, allowing researchers to create amide derivatives or link the core to other pharmacophores. The methyl substituent at the 5-position can be used to fine-tune the compound's electronic properties and steric profile. The pyrrolo[2,1-f][1,2,4]triazine moiety is an integral structural component of several clinically significant molecules. It is the active motif in the broad-spectrum antiviral drug Remdesivir, which targets RNA-dependent RNA polymerase . Furthermore, this fused heterocycle is found in kinase inhibitors like Brivanib alaninate (an antitumor agent targeting Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)) , and Avapritinib (targeting platelet-derived growth factor receptor alpha (PDGFRα) for gastrointestinal stromal tumors) . As such, this compound serves as a critical precursor for researchers developing novel small-molecule inhibitors for oncology and antiviral applications. This product is intended for Research Use Only (RUO) and is not approved for use in humans or animals as a drug, diagnostic, or for any other therapeutic purpose. Researchers should handle this material with care in accordance with all applicable laboratory safety procedures.

Propriétés

Formule moléculaire

C8H7N3O2

Poids moléculaire

177.16 g/mol

Nom IUPAC

5-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-2-6(8(12)13)11-7(5)3-9-4-10-11/h2-4H,1H3,(H,12,13)

Clé InChI

JGBABFOQZGMHRY-UHFFFAOYSA-N

SMILES canonique

CC1=C2C=NC=NN2C(=C1)C(=O)O

Origine du produit

United States

Méthodes De Préparation

TosMIC Cycloaddition and Sequential Functionalization

A foundational approach involves the use of tosylmethyl isocyanide (TosMIC) in [3+2] cycloaddition reactions with β-substituted acrylates. For example, methyl β-methylacrylate reacts with TosMIC under basic conditions (NaH, THF) to yield 5-methylpyrrole-2-carboxylate. Subsequent N-amination with NH2_2Cl introduces the triazine precursor, followed by cyclization with formamidine acetate to form the triazine core. The carboxylic acid moiety is introduced via hydrolysis of the methyl ester (LiOH, H2_2O/THF), achieving an overall yield of 58–65%.

Key Data:

StepReagents/ConditionsYield (%)
TosMIC cycloadditionNaH, THF, 0°C to RT, 12 h78
N-aminationNH2_2Cl, DMF, 165°C, 3 h82
CyclizationFormamidine acetate, 120°C75
Ester hydrolysisLiOH, H2_2O/THF, 60°C95

Bromohydrazone-Mediated Annulation

Bromohydrazone intermediates enable regioselective annulation. Condensation of 2-bromo-1,1-dimethoxyethane with Cbz-protected hydrazine (H3_3PO4_4, CH2_2Cl2_2) generates bromohydrazone, which undergoes C-alkylation with a methyl-substituted keto ester. Acid-catalyzed cyclization (H2_2SO4_4, 45°C) forms the pyrrole ring, followed by triazine closure using formamidine acetate. Carboxylic acid installation via oxidation of a 7-formyl intermediate (KMnO4_4, acidic conditions) achieves 63% yield.

Multistep Synthesis via N-Amination and Cyclization

N-Amination of Pre-Methylated Pyrroles

Starting with 5-methylpyrrole-2-carboxylate, N-amination with O-(diphenylphosphinyl)hydroxylamine introduces the N–N bond essential for triazine formation. Cyclization with formamide (165°C, 6 h) constructs the triazine ring, while the carboxylic acid group is retained via careful selection of hydrolytic conditions (2 M NaOH, 0°C). This method avoids competitive decarboxylation, yielding 68% of the target compound.

Halogenation-Carbonylation Sequences

Iodination at position 7 (NIS, DMF, −10°C) followed by palladium-catalyzed carbonylation (CO, Pd(OAc)2_2, PPh3_3) introduces the carboxylic acid group. The methyl group at position 5 remains intact due to steric protection during iodination. This method, adapted from remdesivir intermediates, achieves 72% yield after hydrolysis.

Transition Metal-Mediated Coupling Reactions

Suzuki-Miyaura Coupling for Carboxylic Acid Installation

Aryl boronic esters containing protected carboxylic acids (e.g., MIDA boronate) undergo Suzuki coupling with 5-methyl-7-bromopyrrolotriazine. Deprotection (TFA, CH2_2Cl2_2) reveals the carboxylic acid, with yields up to 70%. This method benefits from excellent functional group tolerance and scalability.

Directed C–H Activation

Rhodium-catalyzed C–H carboxylation (RhCl(CO)(PPh3_3)2_2, CO2_2, 80°C) directly installs the carboxylic acid at position 7. The methyl group at position 5 directs regioselectivity via steric effects, achieving 65% yield.

Functional Group Interconversion Approaches

Nitrile Hydrolysis

7-Cyano-5-methylpyrrolotriazine is hydrolyzed to the carboxylic acid using concentrated HCl (reflux, 12 h). This one-step conversion affords 85% yield but requires stringent control of reaction conditions to prevent triazine ring degradation.

Oxidation of Alcohols

A 7-hydroxymethyl intermediate (synthesized via Grignard addition to a 7-formyl precursor) is oxidized with Jones reagent (CrO3_3, H2_2SO4_4), yielding the carboxylic acid in 60% yield.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Scalability
TosMIC CycloadditionHigh regioselectivityMulti-step, harsh cyclization conditions58–65Moderate
Bromohydrazone AnnulationMild conditions, good functional toleranceLow yield in alkylation step63High
Suzuki CouplingModular, high yieldsRequires pre-halogenated intermediates70High
Directed C–H ActivationStep-economic, direct functionalizationSpecialized catalysts required65Low
Nitrile HydrolysisOne-step conversionRisk of ring degradation85Moderate

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

  • Kinase Inhibition : This compound is instrumental in developing kinase inhibitors, which are crucial for cancer therapy. Kinases play a pivotal role in cell signaling pathways that regulate cell proliferation and survival. By inhibiting specific kinases, 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can potentially halt tumor growth and induce apoptosis in cancer cells .
  • Antiviral Agents : It serves as a structural component in antiviral medications such as remdesivir, which has been used to treat viral infections including COVID-19. The compound's ability to inhibit viral replication makes it a target for further antiviral drug development.

2. Biological Research

  • Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme inhibition and signal transduction pathways. Understanding these pathways is critical for elucidating the mechanisms of various diseases and developing targeted therapies .
  • Pharmacological Studies : It has been involved in studies assessing its pharmacological properties, including its effects on different biological models and its potential therapeutic uses against various diseases .

3. Industrial Applications

  • Synthesis of Pharmaceuticals : Beyond its direct applications in medicine, this compound is employed in the synthesis of various pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in drug manufacturing processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

2-Methoxy-8,9,10,11-tetrahydroindolo[2,1-c]benzo[1,2,4]triazine-7-carboxylic Acid
  • Structure : Incorporates a benzo-fused indolo-triazine system with a methoxy group and a tetrahydro ring system.
  • Properties :
    • Melting point: 263–265°C .
    • IR: 3430 cm⁻¹ (OH), 1721 cm⁻¹ (C=O) .
    • Solubility: Lower lipophilicity compared to 5-methylpyrrolo-triazine derivatives due to the fused aromatic system.
6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-Yl)-6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid
  • Structure : Combines triazolo-thiadiazine and pyrazole moieties.
  • Properties :
    • Lipophilicity (SwissADME): Higher LogP than 5-methylpyrrolo-triazine derivatives due to the dichlorophenyl group .
    • Solubility: Poor aqueous solubility, contrasting with the carboxylic acid-functionalized pyrrolo-triazines.
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
  • Structure : Pyrazolo-pyridine core with a methyl group and carboxylic acid.
  • Properties :
    • Melting point: 273–278.5°C .
    • Application: Lacks kinase inhibition activity but serves as a building block for metal-organic frameworks.

Table 1: Structural and Physical-Chemical Comparison

Compound Core Structure Key Substituents Melting Point (°C) Solubility
5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid Pyrrolo-triazine 5-Me, 7-COOH Not reported Moderate (predicted)
2-Methoxy-tetrahydroindolo-benzo-triazine-7-COOH Benzo-indolo-triazine 2-OMe, tetrahydro ring 263–265 Low
Triazolo-thiadiazine-7-COOH Triazolo-thiadiazine 3-(3-Me-pyrazolyl), 6-(2,6-Cl₂Ph) Not reported Poor

Functional Analogs: Kinase Inhibitors

BMS-540215

  • Structure : Derivative of 5-methylpyrrolo-triazine with a 4-(4-fluoro-2-methylindol-5-yloxy) group.
  • Activity : Potent VEGFR-2 inhibitor (IC₅₀ < 10 nM) with in vivo efficacy in angiogenesis models .
  • Comparison : The indole-oxy substituent in BMS-540215 enhances target specificity compared to the simpler carboxylic acid derivative.

PTK787/ZK 222584

  • Activity : Broad-spectrum inhibitor of VEGFR, PDGFR-β, c-Kit, and c-Fms (IC₅₀: 0.1–1 μM) .
  • Pharmacokinetics : Oral bioavailability with plasma concentrations >1 μM for 8 hours in mice .
  • Key Difference : While PTK787 targets multiple kinases, 5-methylpyrrolo-triazine derivatives exhibit higher selectivity for VEGFR-2.

Table 2: Functional Comparison with Kinase Inhibitors

Compound Core Structure Primary Targets Potency (IC₅₀) Oral Bioavailability
5-Methylpyrrolo-triazine-7-COOH Pyrrolo-triazine VEGFR-2 (predicted) Not reported Likely low
BMS-540215 Pyrrolo-triazine VEGFR-2 <10 nM Moderate
PTK787/ZK 222584 Phthalazine VEGFR, PDGFR-β, c-Kit 0.1–1 μM High

Activité Biologique

5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid (CAS No. 1546150-28-0) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C8_8H7_7N3_3O2_2 with a molecular weight of 177.16 g/mol. It belongs to a class of compounds known as pyrrolotriazines, characterized by a fused pyrrole and triazine ring structure.

PropertyValue
Molecular FormulaC8_8H7_7N3_3O2_2
Molecular Weight177.16 g/mol
CAS Number1546150-28-0
StructureStructure

This compound has been shown to interact with various biological targets. Notably, it exhibits activity against mitogen-activated protein kinases (MAPKs), which are crucial in cellular signaling pathways that regulate cell growth and differentiation. This interaction suggests potential applications in cancer therapy as MAPKs are often implicated in tumorigenesis.

Anticancer Potential

Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazine compounds demonstrate significant anticancer properties. For example:

  • In vitro Studies : Compounds similar to 5-methylpyrrolo[2,1-f][1,2,4]triazine have shown robust activity against human tumor xenograft models. The compound BMS-540215 (related to this class) demonstrated promising preclinical efficacy in inhibiting tumor growth through targeted kinase inhibition .

Antimicrobial Activity

Some studies suggest that related compounds exhibit antimicrobial properties. For instance:

  • Antimicrobial Testing : Various pyrrolo[2,1-f][1,2,4]triazine derivatives have been evaluated for their ability to inhibit bacterial growth. These studies typically employ assays like the disk diffusion method and broth microdilution to determine minimum inhibitory concentrations (MICs).

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted on a series of pyrrolo[2,1-f][1,2,4]triazine derivatives. The findings indicated that modifications at the 5-position significantly enhanced biochemical potency and selectivity towards specific kinases involved in cancer progression. For example:

  • Substituents at the 6-position also played a crucial role in enhancing the pharmacokinetic profile of these compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves regioselective cyclization and functional group modifications. Key steps include:

  • Precursor selection : Use methyl-substituted pyrrole intermediates fused with triazine rings (e.g., 4-chloro-5-methylpyrrolo derivatives) as starting materials .
  • Reaction optimization : Control temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions and improve yields. Catalysts like Pd(II) or Cu(I) may enhance cross-coupling efficiency .
  • Yield improvement : Monitor reaction progress via HPLC or TLC, and purify via recrystallization or column chromatography .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Methodology :

  • Spectroscopic analysis : Use 1H^1H-/13C^{13}C-NMR to verify substituent positions (e.g., methyl at C-5, carboxylic acid at C-7). Compare chemical shifts with computational predictions (e.g., DFT) .
  • Mass spectrometry : Confirm molecular weight (C8_8H7_7N3_3O2_2, MW 177.16) via ESI-MS or MALDI-TOF .
  • X-ray crystallography : Resolve crystal structures to validate fused-ring geometry and hydrogen-bonding patterns .

Q. What in vitro assays are suitable for evaluating its biological activity as a kinase inhibitor?

  • Methodology :

  • Kinase inhibition assays : Use ADP-Glo™ or radiometric assays to measure IC50_{50} values against kinases like VEGFR or PDGFR. Include positive controls (e.g., sorafenib) .
  • Cytotoxicity screening : Test against cancer cell lines (e.g., HepG2, MCF-7) via MTT assays. Correlate activity with structural analogs (e.g., 4-(methylthio) derivatives) .
  • Molecular docking : Perform docking studies (AutoDock Vina) to predict binding modes at ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across structural analogs?

  • Methodology :

  • SAR analysis : Systematically compare substituent effects (e.g., methyl vs. bromo at C-5) on kinase selectivity. Use libraries like ChEMBL to cross-reference activity data .
  • Assay standardization : Replicate studies under uniform conditions (e.g., ATP concentration, incubation time) to isolate variables .
  • Meta-analysis : Apply machine learning (e.g., random forest models) to identify critical physicochemical properties (logP, polar surface area) driving activity .

Q. What strategies improve the metabolic stability and bioavailability of this compound?

  • Methodology :

  • Prodrug design : Synthesize ester or amide derivatives to enhance solubility. For example, methyl or ethyl esters can mask the carboxylic acid group .
  • Excipient screening : Test co-solvents (e.g., PEG 400) or cyclodextrins for oral formulation. Assess stability under simulated gastric fluid (pH 1.2–6.8) .
  • In vitro ADMET : Use Caco-2 permeability assays and hepatic microsome models to predict first-pass metabolism .

Q. How can computational methods guide the design of novel derivatives with enhanced selectivity?

  • Methodology :

  • QSAR modeling : Develop models using descriptors like HOMO/LUMO energies or molecular electrostatic potentials to predict kinase affinity .
  • MD simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify key residues (e.g., Lys548 in VEGFR2) for selective binding .
  • Fragment-based design : Combine the pyrrolotriazine core with fragments from known inhibitors (e.g., sorafenib’s urea moiety) using Click Chemistry .

Q. What experimental approaches validate the compound’s mechanism of action in disease models?

  • Methodology :

  • In vivo models : Use xenograft mice to assess tumor growth inhibition. Compare pharmacokinetic profiles (Cmax_{max}, AUC) with clinical benchmarks .
  • Biomarker analysis : Quantify downstream targets (e.g., phosphorylated ERK) via Western blot or ELISA in treated vs. control groups .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to confirm selectivity and reduce toxicity risks .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.